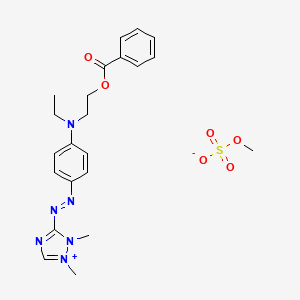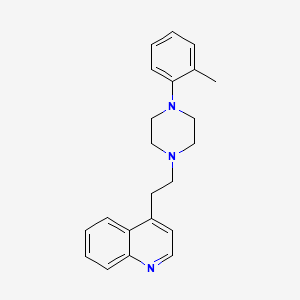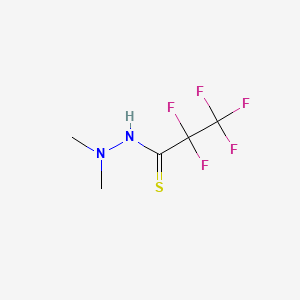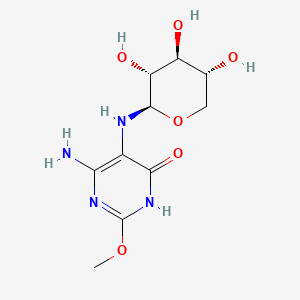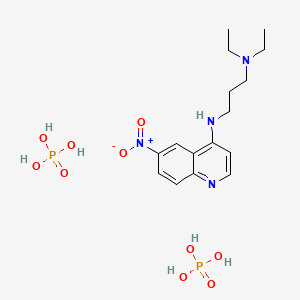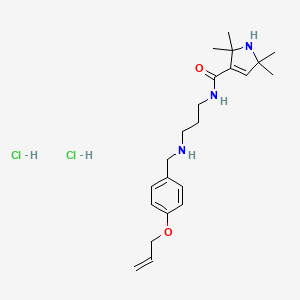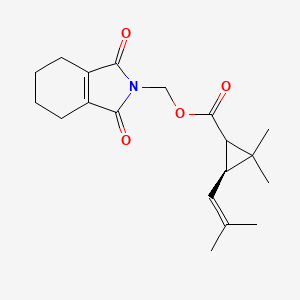
Cyclopropanecaboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindo 1-2-yl)methyl ester, cis-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SP 1103 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and ability to participate in diverse chemical reactions, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The preparation of SP 1103 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
SP 1103 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of SP 1103, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
SP 1103 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, SP 1103 is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets. Industrial applications include its use in the production of specialized materials and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of SP 1103 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact mechanism of action depends on the specific context in which SP 1103 is used .
Comparaison Avec Des Composés Similaires
SP 1103 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or similar functional groupsFor example, while some compounds may share similar reactivity patterns, SP 1103 may offer unique advantages in terms of its stability and versatility in different chemical reactions .
Propriétés
Numéro CAS |
1166-47-8 |
|---|---|
Formule moléculaire |
C19H25NO4 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15?/m0/s1 |
Clé InChI |
CXBMCYHAMVGWJQ-MLCCFXAWSA-N |
SMILES isomérique |
CC(=C[C@H]1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


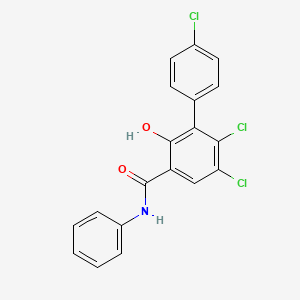

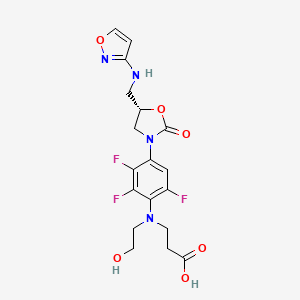


![[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate](/img/structure/B12722572.png)
